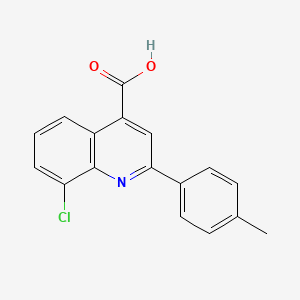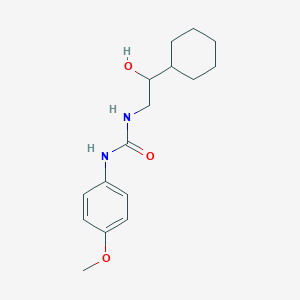
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea, also known as CHEU, is a chemical compound that has been studied extensively for its potential use in scientific research. CHEU is a urea derivative that has shown promise as a tool for investigating various biochemical and physiological processes. In
Scientific Research Applications
Free Radical Scavenging
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea shows promise as a novel low-molecular-weight free radical scavenger. Studies on compounds with similar structures have demonstrated their efficacy in reducing myocardial infarct size in rabbit models through the scavenging of hydroxyl radicals in vivo, highlighting their potential in therapeutic interventions against oxidative stress-related damage. For instance, T-0970, a related compound, was effective in reducing infarct size, suggesting that similar compounds could have beneficial effects in cardiovascular diseases by mitigating free radical damage (Hashimoto et al., 2001).
Photodegradation and Hydrolysis of Pesticides
The compound's structure bears resemblance to those studied for the photodegradation and hydrolysis of pesticides in water. Research indicates that certain substituted ureas and organophosphorous compounds undergo photodegradation and hydrolysis, suggesting potential environmental applications in the degradation of harmful substances. For example, the study of substituted urea herbicides like monolinuron and linuron showed that they neither hydrolyze nor photodegrade at neutral and alkaline pH, but exhibit slow photodegradation at acidic pH. This suggests a role for similar compounds in environmental cleanup efforts (Gatidou & Iatrou, 2011).
Anion Sensing and Molecular Recognition
Compounds with the urea moiety have been explored for their anion sensing capabilities, due to their ability to form hydrogen bonds with anions. N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea and related derivatives demonstrate solvatochromism and the ability to detect analytes like alcohols, carboxylic acids, and fluoride ions, showcasing the potential of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea in sensor applications and molecular recognition (Bohne et al., 2005).
properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-9-7-13(8-10-14)18-16(20)17-11-15(19)12-5-3-2-4-6-12/h7-10,12,15,19H,2-6,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCSIXDUQYEOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2832069.png)
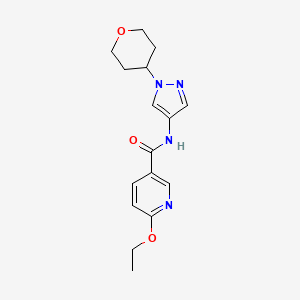

![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid](/img/structure/B2832075.png)
![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)
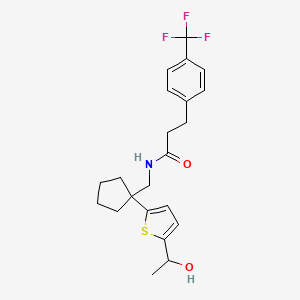
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2832078.png)

![2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2832081.png)
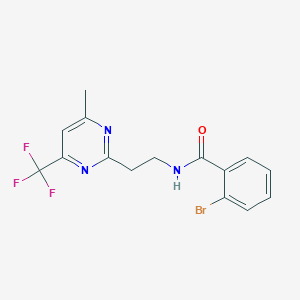
![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)
